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molecular formula C10H10O5 B8323631 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid

Cat. No. B8323631
M. Wt: 210.18 g/mol
InChI Key: PWJRPWPPVFPUQD-UHFFFAOYSA-N
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Patent
US04255580

Procedure details

171.5 g of 2,3-dihydroxy-4-methoxy benzoic acid, 515 cm3 of alcohol, 280 cm3 of soda lye and 175 g of ethylene bromide were introduced into a balloon blask provided with an agitator, a thermometer and an inlet pipe for nitrogen. The mixture was heated under reflux and then cooled and poured into 2.8 liters of water. The solution was filtered and treated with 85 cm3 of concentrated hydrochloric acid. The preciptate was dried off, washed and dried. After recrystallization in dimethylformamide, 110 g of 8-methoxy-1,4-benzodioxane-5-carboxylic acid were obtained (M.P.: 224°-226° C.; yield: 57%).
Quantity
171.5 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
515 mL
Type
reactant
Reaction Step One
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([OH:11])=[C:9]([O:12][CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:14](Br)[CH2:15]Br>O>[CH3:13][O:12][C:9]1[C:10]2[O:11][CH2:14][CH2:15][O:1][C:2]=2[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
171.5 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1O)OC
Name
alcohol
Quantity
515 mL
Type
reactant
Smiles
Name
Quantity
175 g
Type
reactant
Smiles
C(CBr)Br
Step Two
Name
Quantity
2.8 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solution was filtered
ADDITION
Type
ADDITION
Details
treated with 85 cm3 of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The preciptate was dried off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization in dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C2=C1OCCO2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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